molecular formula C18H15Cl2N3O3S B2959598 3-(3-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole CAS No. 551931-00-1

3-(3-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole

Cat. No.: B2959598
CAS No.: 551931-00-1
M. Wt: 424.3
InChI Key: LFHVQJUKXYKRAU-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a 1,2,4-oxadiazole heterocycle, which serves as a versatile bioisostere for ester and amide functional groups, potentially enhancing metabolic stability and binding affinity in drug discovery projects . The structure is further elaborated with chlorophenyl and chlorophenyl-sulfonyl pyrrolidine moieties, contributing to its unique steric and electronic properties. Research Applications and Value: The 1,2,4-oxadiazole scaffold is a privileged structure in the development of bioactive molecules. Researchers investigate such compounds for a wide spectrum of potential biological activities. While the specific profile of this compound is under investigation, analogs containing the 1,2,4-oxadiazole ring have been studied for various applications, including use in material science as components of organic light-emitting diodes (OLEDs) and polymers . Its structural complexity makes it a valuable intermediate for further chemical exploration and derivatization. Important Notice: This product is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. All information provided is for educational and research purposes. Researchers should handle this material with care, adhering to all applicable laboratory safety protocols.

Properties

IUPAC Name

3-(3-chlorophenyl)-5-[1-(2-chlorophenyl)sulfonylpyrrolidin-2-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O3S/c19-13-6-3-5-12(11-13)17-21-18(26-22-17)15-8-4-10-23(15)27(24,25)16-9-2-1-7-14(16)20/h1-3,5-7,9,11,15H,4,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHVQJUKXYKRAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole is a member of the oxadiazole family, which has gained attention in medicinal chemistry for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a detailed overview of its biological activity based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 3-chlorophenyl derivatives with 2-chlorophenylsulfonyl and pyrrolidine moieties, leading to the formation of the oxadiazole ring. The structural features contributing to its biological activity include:

  • Oxadiazole Ring : Known for its ability to interact with various biological targets.
  • Chlorophenyl Groups : These groups enhance lipophilicity and may influence receptor binding.

Anticancer Activity

Research has demonstrated that oxadiazole derivatives exhibit significant anticancer properties by targeting various signaling pathways. Specifically, studies indicate that compounds similar to 3-(3-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole can inhibit the NF-κB signaling pathway, which is often aberrantly activated in cancers such as hepatocellular carcinoma (HCC) .

Key Findings :

  • In Vitro Studies : The compound showed a dose-dependent inhibition of cancer cell proliferation in HCC models, with IC50 values indicating effective potency against HepG2 and HCCLM3 cells.
  • Mechanism of Action : Induction of apoptosis was observed through caspase activation and PARP cleavage, indicating that the compound promotes programmed cell death in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of oxadiazoles possess activity against various bacterial strains, including drug-resistant strains.

Notable Results :

  • Compounds with similar structures have shown effectiveness against Mycobacterium bovis and other Gram-positive and Gram-negative bacteria .
  • Molecular docking studies revealed strong binding affinities to bacterial enzymes critical for survival .

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazoles is another area of interest. By inhibiting pro-inflammatory cytokines and pathways such as NF-κB, these compounds could be beneficial in treating inflammatory diseases.

Comparative Biological Activity Table

Activity TypeCompound SimilarityIC50 Value (µM)Mechanism
AnticancerCMO (similar)27.5NF-κB inhibition
AntimicrobialVarious derivativesVariesInhibition of bacterial enzymes
Anti-inflammatoryOxadiazole familyNot specifiedCytokine inhibition

Case Studies

  • Anticancer Effects : A study reported that a related oxadiazole derivative significantly reduced tumor growth in xenograft models by inducing apoptosis through caspase activation .
  • Antimicrobial Resistance : Research focused on a series of oxadiazole compounds demonstrated their effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli, highlighting their potential as new therapeutic agents .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
3-(3-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole Inferred: ~C₁₉H₁₅Cl₂N₃O₃S ~430–450 3-ClPh, sulfonamide-pyrrolidine Not explicitly reported
3-(2-Chlorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole C₁₅H₁₁ClN₂O 270.71 2-ClPh, 2-methylphenyl N/A
3-(3-Chlorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole C₁₂H₈ClN₃O 245.66 3-ClPh, pyrrole Not reported
5-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole C₁₈H₁₂Cl₂N₄O 371.22 Pyrazole, 2-ClPh Potential insecticidal activity

Key Observations :

  • Sulfonamide vs. Heterocyclic Moieties : The sulfonamide-pyrrolidine group distinguishes the target compound from analogues with simpler heterocycles (e.g., pyrrole in ). Sulfonamides are associated with improved pharmacokinetic properties, such as solubility and target engagement .

Insecticidal Activity :

  • Compound 3IIl (anthranilic diamide with 1,2,4-oxadiazole): Exhibited 90% larvicidal activity at 0.5 mg L⁻¹ against Plutella xylostella, with an LC₅₀ of 0.20 mg L⁻¹ . This highlights the role of the oxadiazole ring in enhancing insecticidal potency compared to non-heterocyclic analogues.

Antibacterial Activity :

  • 1,2,4-Oxadiazole derivatives (e.g., triazole hybrids): Demonstrated moderate to strong activity against Staphylococcus aureus and Escherichia coli in docking studies . The target compound’s sulfonamide group could enhance antibacterial efficacy by disrupting bacterial enzyme function.

Physicochemical Properties

Table 2: Predicted Properties

Compound Name Density (g/cm³) Boiling Point (°C) LogP (Predicted)
3-(3-Chlorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole 1.368 463.2 3.2
3-(2-Chlorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole 1.244 425.3 4.1
Target Compound (Inferred) ~1.4 ~480 ~3.8

Key Insights :

  • Higher logP values (e.g., 4.1 for ) correlate with increased lipophilicity, which may improve membrane permeability but reduce aqueous solubility. The target compound’s logP (~3.8) suggests a balance between bioavailability and solubility.

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